

Propyl bromoacetate chemical properties and structure

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Compound of Interest

Compound Name: *Propyl bromoacetate*

Cat. No.: *B1345692*

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Propyl Bromoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for **propyl bromoacetate**. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Identification

Propyl bromoacetate is an organic compound classified as a bromoalkyl ester. Its structure consists of a propyl ester group attached to a bromoacetyl moiety. This combination of functional groups makes it a valuable reagent in organic synthesis, particularly as an alkylating agent.

Table 1: Structural and Identification Data for **Propyl Bromoacetate**

Identifier	Value
IUPAC Name	propyl 2-bromoacetate
Synonyms	n-Propyl bromoacetate, Bromoacetic acid propyl ester
CAS Number	35223-80-4[1][2]
Molecular Formula	C ₅ H ₉ BrO ₂ [1][2]
Molecular Weight	181.03 g/mol [1][3]
SMILES	CCCOC(=O)CBr[2][4]
InChI	InChI=1S/C5H9BrO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3[5]
InChIKey	ISYUCUGTDNJIHV-UHFFFAOYSA-N[2][5]

Physicochemical Properties

Propyl bromoacetate is a colorless to pale yellow liquid with a characteristic fruity odor.[4] It is moderately soluble in water but shows good solubility in common organic solvents like ethanol and ether.[4]

Table 2: Physicochemical Properties of **Propyl Bromoacetate**

Property	Value
Appearance	Clear colorless to pale yellow liquid[4]
Boiling Point	177.3 °C at 760 mmHg[6]
Melting Point	155-157 °C (solvated with water)[7]
Density	1.417 g/cm ³ [6]
Refractive Index	1.455[6]
Flash Point	82.2 °C[6]
Vapor Pressure	1.05 mmHg at 25 °C[6]

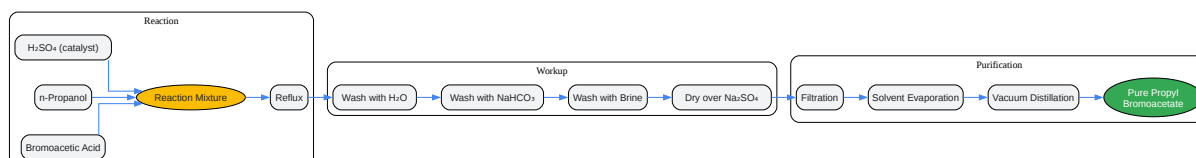
Experimental Protocols

Synthesis of Propyl Bromoacetate via Fischer Esterification

This protocol is adapted from the well-established synthesis of ethyl bromoacetate and is applicable for the synthesis of **propyl bromoacetate** by substituting ethanol with n-propanol.

Methodology:

- **Reaction Setup:** A round-bottom flask is equipped with a reflux condenser and a dropping funnel. The flask is charged with bromoacetic acid and a slight excess of n-propanol.
- **Catalysis:** A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
- **Reaction:** The mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Drying and Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude **propyl bromoacetate** is then purified by vacuum distillation.



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Synthesis and Purification Workflow for **Propyl Bromoacetate**.

Analytical Characterization

GC-MS is a standard technique for assessing the purity of **propyl bromoacetate** and identifying any impurities.

Methodology:

- **Sample Preparation:** A dilute solution of **propyl bromoacetate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Injection:** A small volume (typically 1 μ L) of the prepared sample is injected into the GC.
- **Separation:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to ensure separation of components based on their boiling points and interactions with the stationary phase.
- **Detection:** The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides

structural information for identification.

^1H and ^{13}C NMR spectroscopy are used to confirm the structure of **propyl bromoacetate**.

Methodology:

- Sample Preparation: A small amount of purified **propyl bromoacetate** is dissolved in a deuterated solvent (e.g., chloroform- d , CDCl_3) in an NMR tube.
- Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 300 or 500 MHz).
- Spectral Interpretation:
 - ^1H NMR: The spectrum will show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen) and a singlet for the methylene group adjacent to the bromine atom.
 - ^{13}C NMR: The spectrum will show distinct peaks for each of the five carbon atoms in the molecule.

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

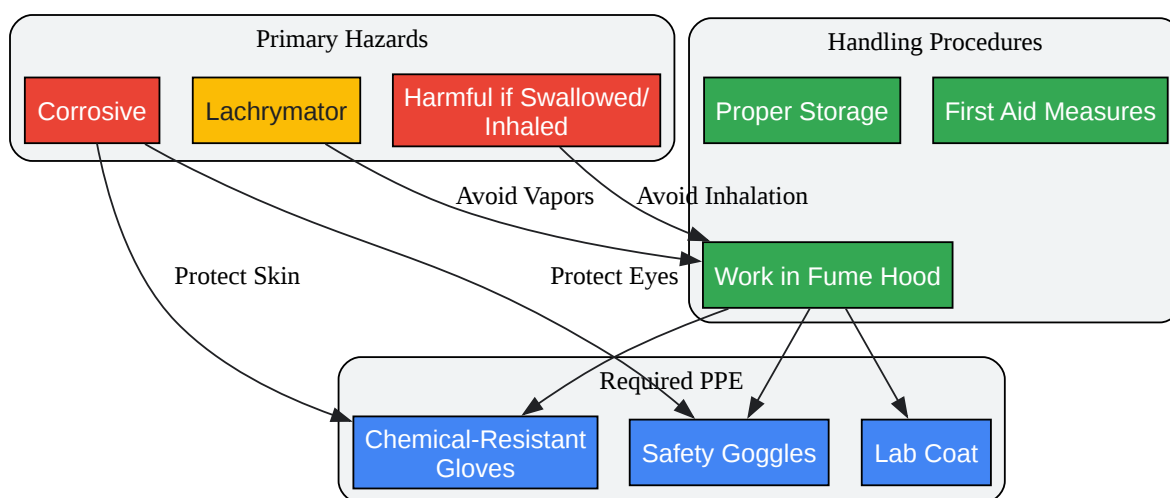
- Sample Preparation: A drop of neat liquid **propyl bromoacetate** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
- Spectral Interpretation: The spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group ($\text{C}=\text{O}$) stretch, typically around 1740 cm^{-1} . Other significant peaks will correspond to C-O and C-H stretching vibrations.

Safety and Handling

Propyl bromoacetate is a corrosive and lachrymatory substance.^[8] It can cause severe skin burns and eye damage.^{[8][9]} It is also harmful if swallowed or inhaled.^[8]

Precautions:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]
- Store in a cool, dry, and well-ventilated area away from incompatible materials.



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Key Safety Considerations for Handling **Propyl Bromoacetate**.

Applications in Research and Development

Propyl bromoacetate serves as a key intermediate in the synthesis of a variety of organic molecules. Its utility stems from the presence of the reactive carbon-bromine bond, which is

susceptible to nucleophilic substitution. This allows for the introduction of the propyloxycarbonylmethyl group into various substrates.

Key Applications:

- **Pharmaceutical Synthesis:** Used as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).
- **Agrochemical Development:** Employed in the preparation of new pesticides and herbicides.
- **Organic Synthesis:** A versatile reagent for the alkylation of nucleophiles such as amines, phenols, and thiols.

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